

An In-depth Technical Guide to 6-Methoxypyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxypyridine-2-carbaldehyde

Cat. No.: B1313544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methoxypyridine-2-carbaldehyde**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and key synthetic and reactive methodologies.

Core Compound Identifiers and Synonyms

6-Methoxypyridine-2-carbaldehyde is known by several names and is cataloged under various chemical identifiers. The following tables provide a structured summary of this information for easy reference.

Table 1: Synonyms for **6-Methoxypyridine-2-carbaldehyde**

Synonym	Source
2-Formyl-6-methoxypyridine	--INVALID-LINK--[1]
6-Methoxypicolinaldehyde	--INVALID-LINK--[2]
6-Methoxy-2-pyridinecarboxaldehyde	--INVALID-LINK--[1]

Table 2: Chemical Identifiers for **6-Methoxypyridine-2-carbaldehyde**

Identifier	Value	Source
CAS Number	54221-96-4	--INVALID-LINK--[1]
Molecular Formula	C ₇ H ₇ NO ₂	--INVALID-LINK--[3]
Molecular Weight	137.14 g/mol	--INVALID-LINK--[3]
IUPAC Name	6-methoxypyridine-2-carbaldehyde	--INVALID-LINK--[4]
InChI	1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3	--INVALID-LINK--[1]
InChIKey	YDNWNTNODZDSPNZ-UHFFFAOYSA-N	--INVALID-LINK--[1]
SMILES	COC1=CC=CC(C=O)=N1	--INVALID-LINK--[4]

Quantitative Physicochemical Data

The physical and chemical properties of **6-Methoxypyridine-2-carbaldehyde** are crucial for its handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of **6-Methoxypyridine-2-carbaldehyde**

Property	Value	Conditions	Source
Boiling Point	103-104 °C	at 20 mmHg	--INVALID-LINK--[1]
Density	1.140 g/mL	at 25 °C	--INVALID-LINK--[1]
Refractive Index	n ₂₀ /D 1.532	at 20 °C	--INVALID-LINK--[1]
Appearance	Clear yellow to orange to brown liquid	--INVALID-LINK--[4]	

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and utilization of **6-Methoxypyridine-2-carbaldehyde**. The following sections provide generalized protocols for its

preparation and subsequent reactions based on established chemical principles.

Synthesis of 6-Methoxypyridine-2-carbaldehyde

A common method for the synthesis of **6-Methoxypyridine-2-carbaldehyde** involves the oxidation of the corresponding methylpyridine.

Protocol 1: Oxidation of 2-Methyl-6-methoxypyridine

- Materials: 2-Methyl-6-methoxypyridine, Selenium Dioxide (SeO_2), Dioxane, and a suitable workup solvent system (e.g., dichloromethane and water).
- Procedure:
 - In a round-bottom flask, dissolve 2-Methyl-6-methoxypyridine in dioxane.
 - Add a stoichiometric amount of Selenium Dioxide to the solution.
 - Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **6-Methoxypyridine-2-carbaldehyde**.

Key Reactions of 6-Methoxypyridine-2-carbaldehyde

The aldehyde functionality of **6-Methoxypyridine-2-carbaldehyde** makes it a versatile substrate for various carbon-carbon bond-forming reactions.

Protocol 2: Wittig Reaction

The Wittig reaction is a widely used method to convert aldehydes into alkenes.

- Materials: **6-Methoxypyridine-2-carbaldehyde**, a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous solvent (e.g., Tetrahydrofuran - THF).
- Procedure:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
 - Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.
 - In a separate flask, dissolve **6-Methoxypyridine-2-carbaldehyde** in anhydrous THF.
 - Add the aldehyde solution dropwise to the ylide solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to isolate the desired alkene.

Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.

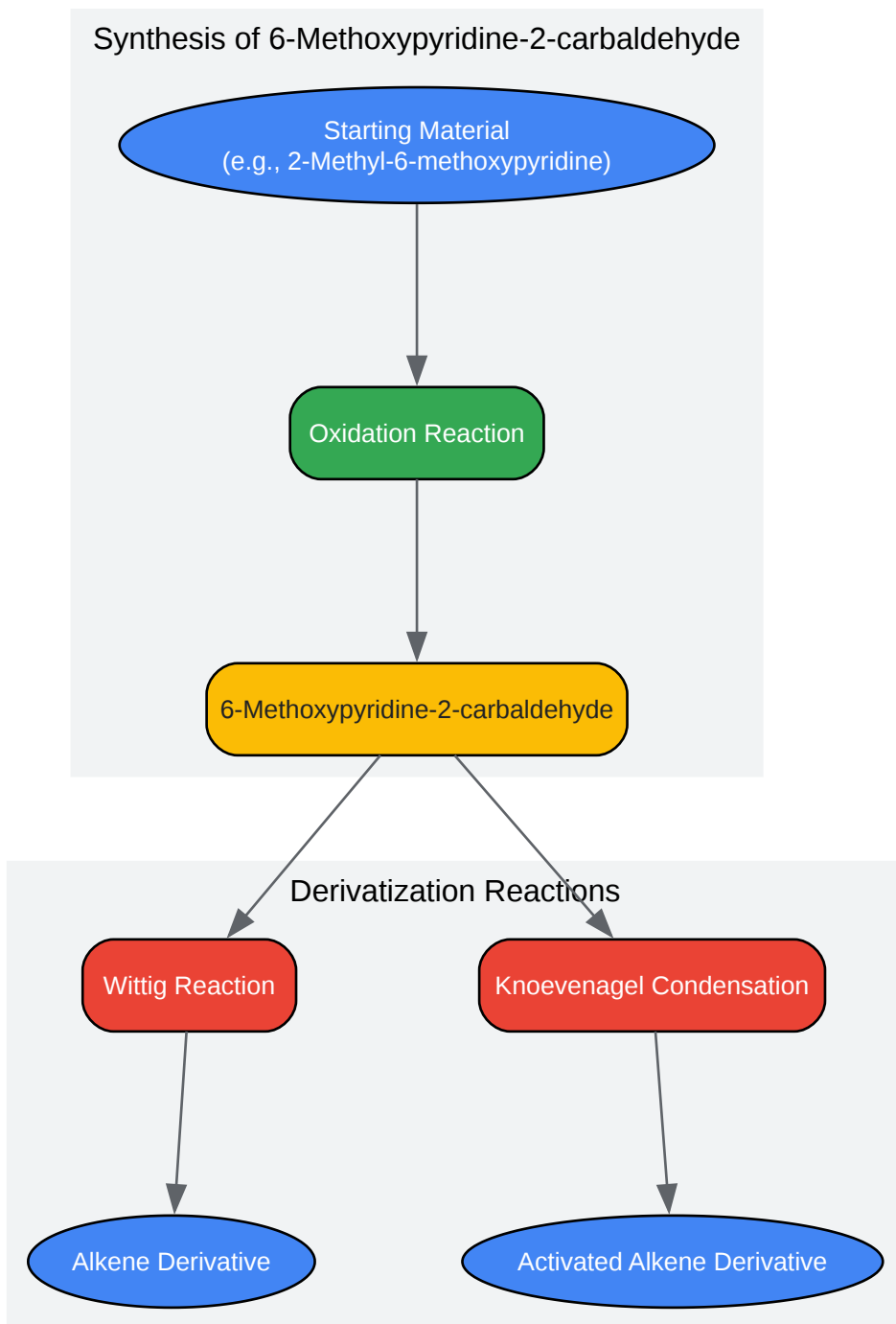
- Materials: **6-Methoxypyridine-2-carbaldehyde**, an active methylene compound (e.g., malononitrile or diethyl malonate), a basic catalyst (e.g., piperidine or ammonium acetate), and a suitable solvent (e.g., ethanol or toluene).
- Procedure:
 - Dissolve **6-Methoxypyridine-2-carbaldehyde** and the active methylene compound in the chosen solvent in a round-bottom flask.

- Add a catalytic amount of the base.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
- Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
- If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a general workflow for the synthesis of **6-Methoxypyridine-2-carbaldehyde** and its subsequent use in common synthetic transformations.

General Synthetic Workflow



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A generalized workflow for the synthesis and subsequent reactions of **6-Methoxypyridine-2-carbaldehyde**.

While **6-Methoxypyridine-2-carbaldehyde** is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. Its utility lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The pyridine and methoxy functionalities can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers in drug discovery utilize this and similar scaffolds to generate libraries of compounds for screening against various biological targets.

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